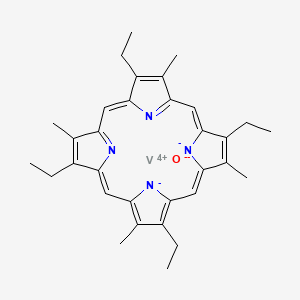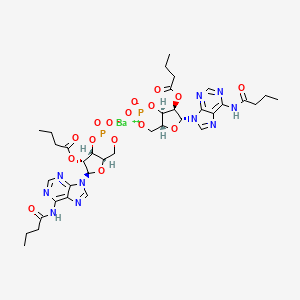
L-TYROSINE-UL-14C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-TYROSINE-UL-14C is a radiolabeled compound where the carbon atoms in the tyrosine molecule are labeled with the radioactive isotope carbon-14. This compound is primarily used as a tracer in biochemical and metabolic studies to track the incorporation and transformation of tyrosine in biological systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: L-TYROSINE-UL-14C can be synthesized by incorporating carbon-14 into the tyrosine molecule. One common method involves using carbon-14 labeled methanol or carbon-14 labeled sodium carbonate as the starting material. These reactants are subjected to specific reaction conditions to achieve the incorporation of the radioactive isotope into the tyrosine structure .
Industrial Production Methods: Industrial production of this compound involves the use of advanced radiolabeling techniques. The process requires stringent safety measures due to the radioactive nature of the compound. The production is typically carried out in specialized facilities equipped to handle radioactive materials, ensuring compliance with regulatory standards .
Análisis De Reacciones Químicas
Types of Reactions: L-TYROSINE-UL-14C undergoes various chemical reactions, including:
Oxidation: Tyrosine can be oxidized to form L-DOPA (L-3,4-dihydroxyphenylalanine) through the action of tyrosinase.
Reduction: Reduction reactions can convert tyrosine derivatives into their corresponding amines.
Substitution: Tyrosine can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Tyrosinase enzyme, oxygen, and appropriate buffers.
Reduction: Reducing agents like sodium borohydride.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products:
Oxidation: L-DOPA.
Reduction: Corresponding amines.
Substitution: Various substituted tyrosine derivatives.
Aplicaciones Científicas De Investigación
L-TYROSINE-UL-14C is extensively used in scientific research due to its radiolabeled nature. Some key applications include:
Biochemical Studies: Tracking the metabolic pathways of tyrosine in living organisms.
Medical Research: Investigating the role of tyrosine in neurotransmitter synthesis and its implications in neurological disorders.
Industrial Applications: Used in the production of radiolabeled compounds for various industrial processes.
Mecanismo De Acción
The mechanism of action of L-TYROSINE-UL-14C involves its incorporation into metabolic pathways where it acts as a precursor for the synthesis of important biomolecules such as neurotransmitters (dopamine, norepinephrine) and hormones (thyroid hormones). The radiolabeled carbon-14 allows researchers to trace the metabolic fate of tyrosine and understand its role in various biological processes .
Comparación Con Compuestos Similares
L-Phenylalanine-UL-14C: Another radiolabeled amino acid used in metabolic studies.
L-DOPA-UL-14C: Radiolabeled form of L-DOPA used in neurological research.
Uniqueness of L-TYROSINE-UL-14C: this compound is unique due to its specific use in tracing the metabolic pathways of tyrosine. Its radiolabeled nature provides precise and accurate tracking of tyrosine’s incorporation and transformation in biological systems, making it an invaluable tool in biochemical and medical research .
Propiedades
Número CAS |
18875-48-4 |
|---|---|
Fórmula molecular |
C9H11NO3 |
Peso molecular |
199.35 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









